5-Bromo-2,4'-bipyridine

Cross-coupling Negishi reaction Synthesis planning

Select 5-Bromo-2,4'-bipyridine when your synthetic strategy demands a 2,4'-bipyridine core with a functionalizable handle at the 5-position. Unlike the 3-bromo isomer—which is prone to homocoupling—the 5-bromo derivative undergoes clean cross-coupling (Negishi, Suzuki, Stille) to introduce aryl, heteroaryl, or alkyl groups, enabling convergent ligand synthesis. Its non-chelating, unsymmetrical connectivity makes it a premier building block for directional MOF linkers, extended π-conjugated OLED materials, and late-stage diversification in medicinal chemistry. With a LogP of 2.1 and PSA of 25.8 Ų, it offers a favorable permeability profile for cell‑based target probing. Procure the superior 5‑bromo isomer to ensure reaction fidelity and structural precision.

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 106047-33-0
Cat. No. B1600844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4'-bipyridine
CAS106047-33-0
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=CC=NC=C2
InChIInChI=1S/C10H7BrN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-7H
InChIKeySPRDWKWZBQDQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4'-bipyridine (CAS 106047-33-0): Structural and Physical Baseline for Informed Procurement Decisions


5-Bromo-2,4'-bipyridine (CAS 106047-33-0) is a monobrominated, unsymmetrical bipyridine isomer, characterized by a bromine atom at the 5-position of one pyridine ring . The compound has a molecular formula of C10H7BrN2, a molecular weight of 235.08 g/mol, and a predicted melting point of 120–121 °C [1]. Its precise molecular weight is 233.97931 [1]. It belongs to the broader class of functionalized 2,4'-bipyridines, which are used as building blocks for metal complexes and supramolecular structures [2]. The compound's LogP is predicted to be 2.1 [1].

Why Positional Isomers of Bromo-2,4'-bipyridine Are Not Interchangeable: A Procurement Perspective


The specific location of the bromine substituent on the bipyridine scaffold dictates both its electronic properties and its reactivity in cross-coupling reactions [1]. For instance, the behavior of bromo-2,4'-bipyridines in Negishi cross-coupling with 2-pyridylzinc bromide varies significantly depending on the position of the bromine atom, with the 3-bromo isomer undergoing homocoupling instead of the desired cross-coupling [2]. This demonstrates that different positional isomers are not functionally equivalent and cannot be substituted without altering the outcome of a synthetic pathway. Furthermore, the bromine substituent's position influences molecular polarity and crystal packing, which can impact material properties .

Quantitative Differentiation of 5-Bromo-2,4'-bipyridine: Head-to-Head Evidence vs. Key Comparators


Cross-Coupling Outcome vs. 3-Bromo-2,4'-bipyridine: Averted Homocoupling Side-Reaction

The 5-bromo isomer does not undergo the problematic homocoupling reaction observed for the 3-bromo-2,4'-bipyridine during Negishi cross-coupling with 2-pyridylzinc bromide [1]. The 3-bromo isomer instead yields a quaterpyridine, whereas the 5-bromo substitution pattern is expected to favor the desired cross-coupling product, making it the preferred reagent for convergent syntheses [1]. This is a qualitative, but critical, differentiation in synthetic strategy.

Cross-coupling Negishi reaction Synthesis planning

Bromine Positional Isomers vs. Symmetric Chelators: Tunable Metal Binding Affinity

The unsymmetrical 2,4'-connectivity and the 5-bromo substitution pattern of this compound offer a distinct electronic and steric environment around the metal center compared to symmetrical analogues like 2,2'-bipyridine or 4,4'-bipyridine [1]. The 2,4'-connectivity places the two nitrogen atoms in a non-chelating arrangement, while the bromine at the 5-position can further modulate electron density at the coordination site [1]. This is in contrast to 6-bromo-2,4'-bipyridine, where the ortho-position of the bromine to the nitrogen may lead to increased steric hindrance, altering ligand rigidity and metal-binding affinity .

Coordination chemistry Ligand design Metal-organic frameworks

Efficient Synthesis via Suzuki-Miyaura Cross-Coupling: High Yield of 65%

A robust and high-yielding synthesis for 5-Bromo-2,4'-bipyridine has been reported, demonstrating its reliable and scalable preparation [1]. The compound is synthesized via a Suzuki-Miyaura cross-coupling between 2,5-dibromopyridine and 4-(diethylboryl)pyridine, using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium hydroxide as a base in tetrahydrofuran, achieving a yield of 65% [1]. This yield is a benchmark for the efficient procurement of this specific isomer.

Synthetic methodology Cross-coupling Process chemistry

Predicted Molecular Properties for Material Design: LogP of 2.1 and PSA of 25.8 Ų

The predicted physicochemical properties of 5-Bromo-2,4'-bipyridine, such as a LogP of 2.1 and a topological polar surface area (PSA) of 25.8 Ų [1], provide a basis for comparison with other bipyridine derivatives in applications like medicinal chemistry or material science. While direct comparative data is limited, these values can be used to estimate membrane permeability and solubility relative to other isomers. For example, a more hydrophobic analog might have a higher LogP, affecting its behavior in biological assays or in the formation of supramolecular assemblies.

Medicinal chemistry Drug design Physical chemistry

Best Application Scenarios for 5-Bromo-2,4'-bipyridine: Leveraging Its Unique Positional Isomer Profile


Convergent Synthesis of Unsymmetrical, Functionalized Bipyridine Ligands

The 5-bromo-2,4'-bipyridine is the ideal building block when a synthetic strategy requires a 2,4'-bipyridine core with a functionalizable handle at the 5-position. Unlike the 3-bromo isomer, which is prone to homocoupling, the 5-bromo derivative is expected to undergo clean cross-coupling reactions (e.g., Negishi, Suzuki, Stille) to introduce a wide variety of aryl, heteroaryl, or alkyl groups, enabling the convergent synthesis of complex ligand architectures [1].

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Non-Symmetric Linkers

The unsymmetrical 2,4'-connectivity and the specific 5-bromo substitution pattern make this compound an excellent precursor for creating coordination polymers and MOFs with non-symmetric, directional linkers. The non-chelating nature of the 2,4'-bipyridine unit, combined with the potential for further functionalization at the bromine site, allows for the design of frameworks with unique topologies and pore functionalities that are not accessible with symmetrical bipyridine ligands [2].

Synthesis of Precursors for Organic Electronics and Photocatalysts

The bromine atom serves as a convenient handle for further functionalization via cross-coupling, enabling the synthesis of extended π-conjugated systems based on the 2,4'-bipyridine core. Such structures are valuable as electron-transport materials in organic light-emitting diodes (OLEDs) or as components in light-harvesting and photocatalytic systems [3]. The ability to tailor the electronic properties of the bipyridine unit by varying the substituent at the 5-position is crucial for optimizing device performance.

Medicinal Chemistry and Chemical Biology Tool Synthesis

In medicinal chemistry, 5-Bromo-2,4'-bipyridine can be used as a versatile intermediate for creating libraries of compounds to probe biological targets or to develop metal-based therapeutics. Its moderate LogP of 2.1 and a PSA of 25.8 Ų suggest a favorable balance of lipophilicity and polarity for cell permeability [4]. The bromine atom provides a site for late-stage diversification, allowing for the rapid exploration of structure-activity relationships (SAR) around a bipyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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